Cas no 1368467-48-4 (2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro-)
2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro- Chemical and Physical Properties
Names and Identifiers
-
- 2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro-
- 3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONYLFLUORIDE
- 3,4-DIHYDRO-2H-1-BENZOPYRAN-6-SULFONYL FLUORIDE
- EN300-727708
- 1368467-48-4
-
- Inchi: 1S/C9H9FO3S/c10-14(11,12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2
- InChI Key: IRXVSDZNRGPQLM-UHFFFAOYSA-N
- SMILES: C1OC2=CC=C(S(F)(=O)=O)C=C2CC1
Computed Properties
- Exact Mass: 216.02564348g/mol
- Monoisotopic Mass: 216.02564348g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 51.8Ų
Experimental Properties
- Density: 1.368±0.06 g/cm3(Predicted)
- Boiling Point: 316.3±31.0 °C(Predicted)
2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-727708-1.0g |
3,4-dihydro-2H-1-benzopyran-6-sulfonyl fluoride |
1368467-48-4 | 1g |
$0.0 | 2023-06-07 |
2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro- Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro-
Comprehensive Overview of 2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro- (CAS No. 1368467-48-4)
2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro- (CAS No. 1368467-48-4) is a specialized chemical compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure and potential applications in the development of novel therapeutic agents. The sulfonyl fluoride functional group in this molecule makes it particularly interesting for its reactivity and potential as a building block in synthetic chemistry.
The molecular formula of 2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro- is C10H9FOS, and its molecular weight is approximately 208.23 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as dichloromethane, acetonitrile, and dimethyl sulfoxide (DMSO). These solubility properties make it amenable to various chemical reactions and analytical techniques.
In recent years, the study of sulfonyl fluorides has expanded due to their versatile reactivity and potential in drug discovery. Sulfonyl fluorides are known for their ability to form stable intermediates in various chemical transformations, making them valuable reagents in the synthesis of complex molecules. For instance, 2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro- can be used as a precursor for the synthesis of sulfonamides and other functionalized derivatives, which are important classes of compounds in medicinal chemistry.
The benzopyran scaffold present in 2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro- is a well-known motif found in numerous natural products and bioactive compounds. This scaffold has been extensively studied for its biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The combination of the benzopyran core with the sulfonyl fluoride functional group opens up new possibilities for the design of molecules with enhanced pharmacological profiles.
Recent research has focused on the use of sulfonyl fluorides as prodrugs or bioisosteres in drug development. Prodrugs are inactive precursors that are converted into active drugs within the body through metabolic processes. The sulfonyl fluoride group can be designed to undergo specific transformations under physiological conditions, releasing active therapeutic agents with improved pharmacokinetic properties. For example, studies have shown that certain sulfonyl fluorides can be metabolized to release sulfonamides or other bioactive moieties with enhanced efficacy and reduced side effects.
In addition to its potential as a prodrug precursor, 2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro- has been explored for its utility in click chemistry reactions. Click chemistry is a powerful tool for the rapid assembly of complex molecules through highly selective and efficient reactions. The sulfonyl fluoride group can participate in click reactions with various nucleophiles, such as thiols and amines, leading to the formation of stable covalent bonds. This property makes 2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro- an attractive candidate for the synthesis of conjugates with therapeutic or diagnostic applications.
The safety profile of 2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro- is an important consideration in its use for pharmaceutical research. While detailed toxicological data may be limited for this specific compound, general guidelines for handling sulfonyl fluorides should be followed to ensure safe laboratory practices. Proper personal protective equipment (PPE) and ventilation should be used when working with this compound to minimize exposure risks.
In conclusion, 2H-1-Benzopyran-6-sulfonyl fluoride, 3,4-dihydro- (CAS No. 1368467-48-4) is a promising chemical entity with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and reactivity make it a valuable tool for the synthesis of bioactive compounds and prodrugs. Ongoing research continues to explore new avenues for its use in drug discovery and development, highlighting its significance in the field.
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